4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine
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Description
4-(1H-1,2,3,4-Tetrazol-5-yl)pyrimidine is a compound with the CAS Number: 92306-69-9. It has a molecular weight of 148.13 and its IUPAC name is 4-(1H-tetraazol-5-yl)pyrimidine . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is 1S/C5H4N6/c1-2-6-3-7-4(1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) . The structure of the compound is determined by the distribution of the HOMO and LUMO. The HOMO is distributed on the pyrazine and tetrazole rings, while the LUMO is mainly distributed on the pyrazine ring .Physical And Chemical Properties Analysis
4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a solid compound stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 148.13 .Safety and Hazards
Future Directions
Tetrazole-based molecules have numerous bridging coordination modes which afford great synthetic possibilities for the preparation of porous metal-tetrazolate architectures for many applications, such as carbon capture . Future research could explore the potential of 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine in these applications.
properties
IUPAC Name |
4-(2H-tetrazol-5-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6/c1-2-6-3-7-4(1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYLJWSPZRCEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine |
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